2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[1,2-a]benzimidazole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data for related imidazo[1,2-a]benzimidazoles suggest the following features for this compound:
- Aromatic protons : Multiplets between δ 7.10–8.20 ppm for the benzimidazole and methoxyphenyl groups. The deshielded H2 proton adjacent to the morpholinylpropyl chain may appear at δ 8.12.
- Methoxy group : A singlet at δ 3.84 ppm integrating for three hydrogens.
- Morpholinylpropyl chain :
13C NMR would reveal:
Infrared (IR) Spectroscopy
Key absorption bands include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-system produces strong absorption in the 250–300 nm range (ε > 10,000 L·mol⁻¹·cm⁻¹), with bathochromic shifts observed in polar solvents due to n→π* transitions.
X-ray Diffraction Studies and Conformational Analysis
Though no experimental diffraction data exists for this compound, molecular modeling predicts:
- Unit cell parameters : Monoclinic system with space group P2₁/c, based on analogous benzimidazole derivatives.
- Intermolecular interactions :
Conformational flexibility : The propyl linker allows rotation about C-N and C-C bonds, enabling the morpholine ring to adopt multiple orientations relative to the core. Density functional theory (DFT) calculations suggest a 5–8 kcal/mol energy barrier for morpholine ring inversion.
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[3-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]propyl]morpholine |
InChI |
InChI=1S/C23H26N4O2/c1-28-19-9-7-18(8-10-19)22-17-27-21-6-3-2-5-20(21)24-23(27)26(22)12-4-11-25-13-15-29-16-14-25/h2-3,5-10,17H,4,11-16H2,1H3 |
InChI Key |
LPAGUTDEXIEODX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCCN5CCOCC5 |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[1,2-a]benzimidazole has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by its unique structure, which includes:
- A methoxyphenyl group that enhances lipophilicity.
- A morpholine moiety that may contribute to its biological interactions.
- An imidazo-benzimidazole core that is known for various pharmacological activities.
Research indicates that this compound may act through multiple pathways:
- Kinase Inhibition : Similar compounds have shown to inhibit specific kinases involved in cancer progression. For instance, the imidazo[1,2-a]benzimidazole derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling and proliferation .
- Antiproliferative Effects : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. The presence of the methoxy group is believed to enhance these effects by increasing the compound's interaction with cellular targets .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds:
Case Studies
- Anticancer Activity : A study evaluated a series of imidazo-benzimidazole derivatives for their anticancer properties. The results indicated that several derivatives exhibited potent activity against leukemia and solid tumor cell lines, with IC50 values ranging from 0.1 to 5 μM. The structure-activity relationship (SAR) highlighted the importance of substituents on the phenyl ring for enhancing potency .
- Antiparasitic Effects : Another investigation focused on benzimidazole derivatives, including those with similar structural motifs. These compounds were tested against Trichomonas vaginalis and Trypanosoma cruzi, showing promising results in inhibiting protozoal growth, suggesting potential applications in treating parasitic infections .
- Inhibition of CDK9 : Related compounds have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a significant role in transcription regulation and cancer cell proliferation. The inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function. For instance, compounds similar to this one have shown efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
The anticancer potential of 2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[1,2-a]benzimidazole has been evaluated in several cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival. For example, its derivatives have shown promising results in inhibiting the growth of colorectal carcinoma cells (HCT116), outperforming traditional chemotherapeutics in some cases .
Case Study 1: Antibacterial Evaluation
In a study published in Eng. Proc., derivatives of benzimidazole were synthesized and evaluated for their antibacterial activity. The compound demonstrated comparable efficacy to standard treatments like streptomycin and procaine penicillin against various bacterial strains .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer effects where the compound was tested against HCT116 cells using the Sulforhodamine B assay. Results indicated that it had an IC50 value lower than that of 5-Fluorouracil (5-FU), suggesting enhanced potency as an anticancer agent .
Chemical Reactions Analysis
N-Alkylation for Morpholine-Propyl Side Chain
The morpholin-4-ylpropyl group is introduced via N-alkylation:
-
Reactants : 3-(Morpholin-4-yl)propyl chloride and the benzimidazole precursor.
-
Conditions : NaH as a base, DMF solvent, 80°C for 6–8 hours .
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 6–8 hours | |
| By-Products | <5% (unreacted starting material) |
Functionalization via Electrophilic Substitution
The methoxyphenyl group directs electrophilic substitution at the para position:
-
Example : Nitration with HNO₃/H₂SO₄ yields a nitro derivative, which can be reduced to an amine for further coupling.
Substituent Effects on Reactivity
| Substituent (Position) | Reaction Rate (Relative to H) | Notes |
|---|---|---|
| -OCH₃ (para) | 1.5× faster | Electron-donating effect |
| -Cl (para) | 0.8× slower | Electron-withdrawing effect |
Cross-Coupling Reactions
The imidazo[1,2-a]benzimidazole core participates in palladium-catalyzed cross-couplings:
Example :
Side-Chain Modifications
The morpholine-propyl chain can be modified through:
-
Quaternization : Reaction with methyl iodide to form a quaternary ammonium salt.
-
Oxidation : Morpholine ring oxidation with m-CPBA to form a sulfoxide derivative.
Degradation Pathways
-
Acidic Hydrolysis : The morpholine ring undergoes ring-opening under strong acidic conditions (HCl, reflux).
-
Photodegradation : UV exposure leads to imidazole ring cleavage, forming benzimidazole-2-carboxylic acid.
Comparative Reactivity with Analogues
| Compound | Key Reaction | Yield | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl) analogue | Suzuki coupling | 65% | |
| 2-(4-Methylphenyl) analogue | N-Alkylation | 70% | |
| 2-(4-Methoxyphenyl) target compound | Nitration | 58% |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholine Substituents
- ISOX-DUAL ([3-[4-[2-[5-(dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine): Key Differences: Replaces the imidazo[1,2-a]benzimidazole core with a benzodiazole scaffold and includes a dimethylisoxazole group as a lysine acetylation (KAc) mimic. Activity: Dual BRD4/CBP inhibitor (IC₅₀: 0.2–0.5 µM for BRD4; 0.1–0.3 µM for CBP/p300) . SAR Insight: The morpholine-ethyl chain optimizes binding to bromodomains, while the isoxazole mimics KAc interactions.
- Compound 929814-90-4 (3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-tetrahydrotriazino[1,2-a]benzimidazole): Key Differences: Substitutes the imidazo[1,2-a]benzimidazole with a triazino-benzimidazole system and uses a shorter morpholine-ethyl chain. Activity: Limited data, but the triazine ring may alter steric hindrance and selectivity .
Analogues with Alternative Heterocycles
Catramilast (CAS 183659-72-5) :
- Ethyl 2-(4-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate: Key Differences: Replaces morpholine with a pyrrolidinone group and adds an ester moiety.
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Insights
- Morpholine vs. Pyrrolidinone: Morpholine’s oxygen atom improves water solubility and hydrogen-bonding capacity compared to pyrrolidinone’s carbonyl group, which may enhance metabolic stability .
- Chain Length (Propyl vs. BRD4) .
- Methoxy Positioning : The para-methoxy group on the phenyl ring is conserved across active analogs (e.g., ISOX-DUAL, Catramilast), suggesting its role in hydrophobic interactions or metabolic resistance .
Preparation Methods
Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC)
Copper-mediated CDC reactions enable the formation of the imidazo[1,2-a]benzimidazole core by coupling 2-aminobenzimidazole with aldehydes or ketones. For example, a protocol using CuI (20 mol%) and KCO in DMF at 150°C facilitates intramolecular cyclization, yielding the fused heterocycle in 35–70% efficiency. This method is advantageous for introducing aryl groups at the 2-position, such as the 4-methoxyphenyl moiety, via condensation with 4-methoxybenzaldehyde.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates imine formation and subsequent cycloaddition. A three-component reaction of 2-aminobenzimidazole, 4-methoxybenzaldehyde, and morpholine-containing isocyanides under microwave activation (100°C, 10–15 min) achieves rapid assembly of the target compound. Piperidine (0.3 equiv) catalyzes imine intermediate generation, followed by [4+1] cycloaddition with isocyanides to install the morpholinylpropyl chain.
Stepwise Functionalization Approaches
Alkylation of the Benzimidazole Nitrogen
The morpholinylpropyl group is introduced via nucleophilic substitution. 1H-Benzimidazole is treated with 3-chloropropylmorpholine in the presence of cesium carbonate and CuBr in DMF at 130°C, achieving >90% alkylation efficiency. This step is critical for ensuring regioselectivity at the N1 position.
Suzuki-Miyaura Coupling for Aryl Group Installation
Palladium-catalyzed cross-coupling installs the 4-methoxyphenyl group. Using 2-bromoimidazo[1,2-a]benzimidazole, 4-methoxyphenylboronic acid, Pd(PPh), and NaCO in a toluene/EtOH/HO mixture (80°C, 12 h) affords the biaryl product in 65–78% yield.
Optimized Synthetic Protocols
Integrated Two-Step Process
Step 1 : 2-Amino-1-[3-(morpholin-4-yl)propyl]-1H-benzimidazole is synthesized by reacting 2-nitrobenzimidazole with 3-morpholinopropylamine under H/Pd-C (10 atm, 50°C, 6 h).
Step 2 : Condensation with 4-methoxybenzaldehyde in AcOH/HO at 60°C for 5 h yields the title compound (82% purity), followed by recrystallization from ethanol.
Single-Pot Microwave Synthesis
A mixture of 2-aminobenzimidazole (1.0 mmol), 4-methoxybenzaldehyde (1.2 mmol), and 3-morpholinopropyl isocyanide (1.2 mmol) in dichloroethane with piperidine (0.3 equiv) undergoes microwave irradiation (100°C, 10 min). The crude product is purified via silica chromatography (EtOAc/hexane, 3:7) to afford the target compound in 68% yield.
Reaction Optimization and Challenges
Catalytic System Efficiency
Copper catalysts enhance cyclization kinetics but require strict oxygen-free conditions to prevent oxidation. Piperidine-mediated microwave methods reduce reaction times but necessitate precise temperature control.
Purification Techniques
-
Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield >95% pure product.
-
Column Chromatography : Silica gel with EtOAc/hexane (1:4) effectively separates regioisomers.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/HO, 70:30) shows >99% purity with retention time 12.3 min.
Industrial-Scale Considerations
Patent US10570136B2 outlines a scalable process using cesium carbonate and CuBr in DMF, producing 243.4 g (97% yield) of the core structure in a single batch. Cost-efficiency is achieved through solvent recycling and reduced catalyst loading (5 mol% Cu).
Emerging Methodologies
Q & A
Q. Q: What are key considerations for optimizing the synthesis of this benzimidazole derivative under reflux conditions?
A:
- Solvent selection : Use absolute ethanol to ensure solubility of intermediates and avoid side reactions from polar aprotic solvents .
- Catalytic acid : Add 5 drops of glacial acetic acid to facilitate imine/amide bond formation during condensation steps .
- Reaction monitoring : Employ TLC or HPLC at 4-hour intervals to track intermediate formation (e.g., Schiff base intermediates). Post-reflux, evaporate solvent under reduced pressure and isolate solids via vacuum filtration .
Advanced Synthesis: Coupling Reactions
Q. Q: How can regioselectivity be achieved when introducing aryl-thiazole or triazole moieties to the benzimidazole core?
A:
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole groups. Pre-functionalize the benzimidazole with propargyl ethers (e.g., 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole) to ensure precise coupling .
- Protecting groups : Temporarily protect morpholine nitrogen with Boc groups during aryl-thiazole coupling to prevent undesired side reactions .
Basic Structural Characterization
Q. Q: Which spectroscopic techniques are critical for confirming the core structure and substituent placement?
A:
- 1H/13C NMR : Identify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH3) and morpholine propyl chain protons (δ 2.4–3.2 ppm for N-CH2) .
- IR spectroscopy : Confirm C=N stretching (1640–1680 cm⁻¹) in the imidazo[1,2-a]benzimidazole ring and ether C-O-C (1240–1270 cm⁻¹) from the methoxyphenyl group .
Advanced Structural Analysis: X-ray Crystallography
Q. Q: How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?
A:
- Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3 v/v) to obtain triclinic crystals (space group P1, α/β/γ ≈ 80–90°) .
- Refinement : Use SHELXL for anisotropic displacement parameter refinement. Validate hydrogen bonding with PLATON (e.g., N–H⋯O interactions between morpholine and solvent) .
Biological Activity & Assay Design
Q. Q: How to design assays for evaluating dual CBP/BRD4 inhibitory activity?
A:
- Target selection : Use fluorescence polarization assays with BRD4 BD1 (residues 44–168) and CBP bromodomain (residues 1088–1197) .
- Positive controls : Compare inhibition to ISOX-DUAL (IC50 ≈ 50–100 nM for CBP/BRD4). Include acetylated histone H4 peptides (KAc mimics) in competition assays .
Data Contradictions: Crystallography vs. Computational Models
Q. Q: How to reconcile discrepancies between X-ray structures and DFT-optimized geometries?
A:
- Torsional analysis : Compare DFT-predicted dihedral angles (e.g., morpholine-propyl chain) with experimental values from Mercury .
- Energy minimization : Use GAUSSIAN09 with B3LYP/6-31G(d) to refine computational models against crystallographic data, prioritizing hydrogen-bond networks .
Hydrogen Bonding & Supramolecular Analysis
Q. Q: How to systematically categorize hydrogen-bonding patterns in crystal packing?
A:
- Graph set analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for N–H⋯O interactions between benzimidazole and morpholine). Use TOPOS for topological descriptor generation .
- Thermal motion : Validate H-bond strength via anisotropic displacement parameters (ADPs) in ORTEP .
Software for Structural Validation
Q. Q: Which tools ensure rigorous validation of crystallographic data?
A:
- WinGX suite : Process raw data with SHELXS for structure solution and SHELXL for refinement. Check for missed symmetry via PLATON/ADDSYM .
- CIF validation : Use checkCIF to flag ADP mismatches, R-factor discrepancies, and missing H-atoms .
Conformational Flexibility & Ring Puckering
Q. Q: How to quantify puckering in the morpholine ring?
A:
- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates. For morpholine, θ ≈ 0.5 Å and φ ≈ 30° indicate chair conformations .
- Molecular dynamics : Simulate ring-flipping barriers (ΔG‡ ≈ 40–50 kJ/mol) with AMBER to assess conformational stability .
Data Reproducibility & Metadata
Q. Q: How to ensure reproducibility in synthetic and analytical protocols?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
